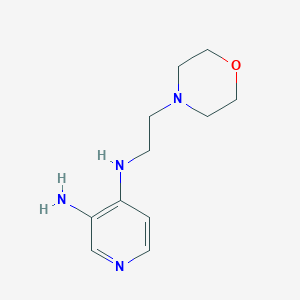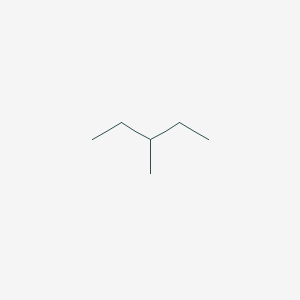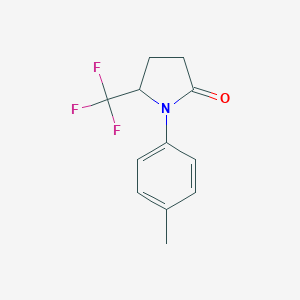
1-(p-Tolyl)-5-(trifluoromethyl)-pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(p-Tolyl)-5-(trifluoromethyl)-pyrrolidin-2-one, also known as ractopamine, is a feed additive used in the livestock industry to promote lean muscle growth and reduce fat deposition. It is a beta-agonist that selectively stimulates beta-adrenergic receptors in the body, leading to increased protein synthesis and decreased lipogenesis. Ractopamine has been approved for use in several countries, including the United States, Canada, and Brazil, but its safety and efficacy have been the subject of much debate.
Mecanismo De Acción
Ractopamine acts as a beta-adrenergic agonist, specifically targeting beta-1 and beta-2 receptors in the body. This leads to increased protein synthesis and decreased lipogenesis, resulting in increased lean muscle mass and decreased fat deposition. Ractopamine also has some bronchodilatory and vasodilatory effects, which may contribute to its performance-enhancing properties.
Biochemical and Physiological Effects:
Ractopamine has been shown to have a number of biochemical and physiological effects in livestock. It increases the expression of genes involved in muscle growth and metabolism, while decreasing the expression of genes involved in fat synthesis and storage. Ractopamine also increases the activity of enzymes involved in protein synthesis and decreases the activity of enzymes involved in fat synthesis. In addition, 1-(p-Tolyl)-5-(trifluoromethyl)-pyrrolidin-2-one has been shown to alter the composition of muscle fibers, increasing the proportion of fast-twitch fibers and decreasing the proportion of slow-twitch fibers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ractopamine has several advantages as a research tool. It is a potent and selective beta-agonist, making it useful for studying the role of beta-adrenergic signaling in various physiological processes. It also has well-defined effects on muscle growth and metabolism, making it useful for studying these processes in vivo and in vitro. However, 1-(p-Tolyl)-5-(trifluoromethyl)-pyrrolidin-2-one also has some limitations as a research tool. Its effects are highly species-specific, and it may not be appropriate for studying human physiology. In addition, its safety and efficacy have been the subject of much debate, and its use may be restricted in some countries.
Direcciones Futuras
There are several potential future directions for research on 1-(p-Tolyl)-5-(trifluoromethyl)-pyrrolidin-2-one. One area of interest is the molecular mechanisms underlying its effects on muscle growth and metabolism. This could involve studying the downstream signaling pathways activated by beta-adrenergic receptors, as well as the effects of 1-(p-Tolyl)-5-(trifluoromethyl)-pyrrolidin-2-one on gene expression and enzyme activity. Another area of interest is the potential use of 1-(p-Tolyl)-5-(trifluoromethyl)-pyrrolidin-2-one as a therapeutic agent for muscle wasting diseases, such as muscular dystrophy. Finally, there is ongoing research into the safety and efficacy of 1-(p-Tolyl)-5-(trifluoromethyl)-pyrrolidin-2-one, particularly in terms of its impact on animal welfare and human health.
Métodos De Síntesis
Ractopamine can be synthesized through a multistep process starting from 2-pyrrolidone. The first step involves the reaction of 2-pyrrolidone with p-toluenesulfonyl chloride to form the corresponding sulfonyl derivative. This is followed by the reaction with trifluoroacetic anhydride to introduce the trifluoromethyl group. The final step involves the removal of the sulfonyl protecting group with sodium hydroxide to yield 1-(p-Tolyl)-5-(trifluoromethyl)-pyrrolidin-2-one.
Aplicaciones Científicas De Investigación
Ractopamine has been extensively studied for its effects on livestock growth and meat quality. It has been shown to increase lean muscle mass and decrease fat deposition in various species, including pigs, cattle, and turkeys. Ractopamine has also been investigated for its potential as a performance-enhancing drug in human athletes, although its use in this context is banned by the World Anti-Doping Agency.
Propiedades
Número CAS |
134481-29-1 |
|---|---|
Nombre del producto |
1-(p-Tolyl)-5-(trifluoromethyl)-pyrrolidin-2-one |
Fórmula molecular |
C12H12F3NO |
Peso molecular |
243.22 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-5-(trifluoromethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H12F3NO/c1-8-2-4-9(5-3-8)16-10(12(13,14)15)6-7-11(16)17/h2-5,10H,6-7H2,1H3 |
Clave InChI |
ZZLAPTJIPAVITR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(CCC2=O)C(F)(F)F |
SMILES canónico |
CC1=CC=C(C=C1)N2C(CCC2=O)C(F)(F)F |
Sinónimos |
1-P-TOLYL-5-TRIFLUOROMETHYL-PYRROLIDIN-2-ONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3S,4R,5S)-5-[(2R,3R,4R,5R)-2-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B165607.png)
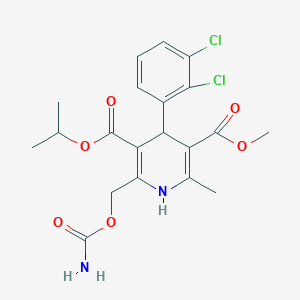
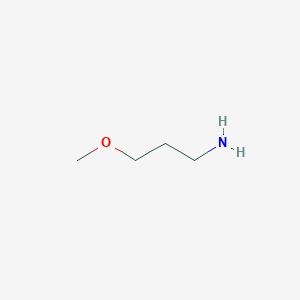

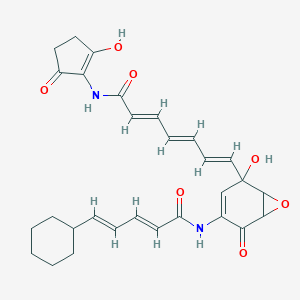

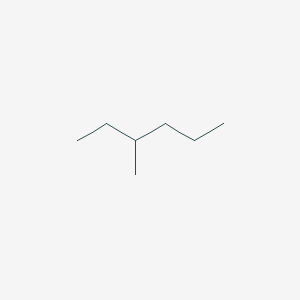
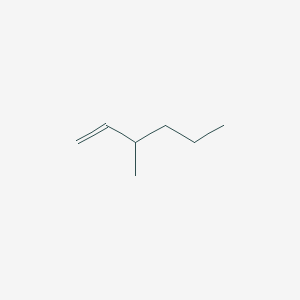
![[(2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B165625.png)
![Methyl (1R,5S)-7-hydroxy-9-(2-methoxy-2-oxoethyl)-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B165627.png)
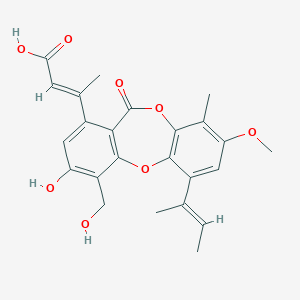
![7-Amino-5-benzyl-5-azaspiro[2.4]heptane](/img/structure/B165636.png)
